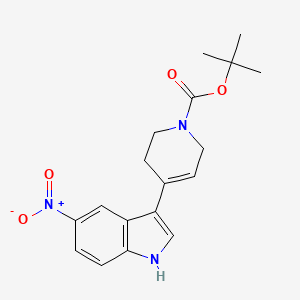

tert-Butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being tert-butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate. The Chemical Abstracts Service registry number for this compound is 151273-41-5, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C18H21N3O4 indicates the presence of eighteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and four oxygen atoms, arranged in a specific three-dimensional configuration that defines the compound's chemical identity.

The structural architecture encompasses several distinct molecular fragments that contribute to the overall molecular complexity. The indole moiety forms the core aromatic system, featuring a benzene ring fused to a pyrrole ring with a nitro group positioned at the 5-position of the indole nucleus. The dihydropyridine ring system is attached to the 3-position of the indole fragment, creating a bicyclic arrangement that influences the molecule's conformational flexibility and electronic properties. The tert-butyl carboxylate group serves as a protecting group and significantly impacts the molecule's solubility characteristics and chemical reactivity patterns.

| Structural Component | Position | Chemical Function |

|---|---|---|

| Indole nucleus | Core structure | Aromatic heterocycle |

| Nitro group | 5-position of indole | Electron-withdrawing substituent |

| Dihydropyridine ring | 3-position attachment | Saturated heterocycle |

| tert-Butyl carboxylate | N-protection | Ester protecting group |

The molecular weight of 343.38 daltons places this compound in the range suitable for various analytical techniques and synthetic manipulations. The three nitrogen atoms present in the structure contribute to the compound's basicity and hydrogen bonding capabilities, while the four oxygen atoms participate in various intermolecular interactions that influence crystalline packing and solution behavior.

Properties

IUPAC Name |

tert-butyl 4-(5-nitro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-18(2,3)25-17(22)20-8-6-12(7-9-20)15-11-19-16-5-4-13(21(23)24)10-14(15)16/h4-6,10-11,19H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERYBXVNHMAABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

One of the most effective methods for constructing the carbon-carbon bond between the dihydropyridine and the indole moieties is the Suzuki-Miyaura coupling. This involves the reaction of a boronate ester derivative of the dihydropyridine with a halogenated nitro-indole under palladium catalysis.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 (dichloride complex with ferrocene ligand) |

| Base | Potassium acetate or sodium carbonate |

| Solvent | 1,4-Dioxane, toluene, ethanol, or mixtures with water |

| Temperature | 80–130 °C |

| Atmosphere | Nitrogen or argon (inert atmosphere) |

| Reaction Time | 4.5 hours to overnight |

- A solution of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate and 5-nitro-3-bromoindole in toluene:ethanol (2:1) is degassed and treated with sodium carbonate aqueous solution.

- Pd(PPh3)4 is added, and the mixture is heated at 80 °C under argon for 4.5 hours.

- After cooling, the mixture is extracted with ethyl acetate, washed, dried, and concentrated.

- Purification by silica gel chromatography yields the coupled product with yields around 79–93%.

Preparation of Boronate Ester Precursors

The boronate ester of the dihydropyridine is prepared by borylation of the corresponding halide precursor using bis(pinacolato)diboron in the presence of Pd catalysts and potassium acetate.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate |

| Solvent | 1,4-Dioxane |

| Temperature | 80 °C |

| Reaction Time | Overnight |

- A mixture of bis(pinacolato)diboron, potassium acetate, and the halogenated dihydropyridine ester in 1,4-dioxane is degassed and stirred at 80 °C overnight under nitrogen.

- The reaction mixture is filtered, concentrated, and purified by silica gel chromatography to afford the boronate ester intermediate in yields up to 93%.

Microwave-Assisted Coupling

Microwave irradiation has been employed to accelerate the palladium-catalyzed cross-coupling reactions, achieving high yields in shorter reaction times.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 |

| Base | Tripotassium phosphate |

| Solvent | 1,4-Dioxane and water |

| Temperature | 80 °C |

| Reaction Time | 30 minutes |

| Atmosphere | Inert (nitrogen) |

- A mixture of the boronate ester and halogenated indole derivative with tripotassium phosphate and Pd(dppf)Cl2 in dioxane/water is degassed and heated under microwave irradiation at 80 °C for 30 minutes.

- The reaction mixture is then worked up and purified to obtain the product in nearly quantitative yield (up to 100%).

Analytical Data Supporting Preparation

- NMR Spectroscopy: ^1H NMR signals confirm the presence of tert-butyl group (singlet around 1.38 ppm), aromatic protons of the indole moiety, and dihydropyridine ring protons.

- Mass Spectrometry: LC-MS (ESI) data show molecular ion peaks consistent with calculated molecular weights, e.g., m/z 422.2 (M+Na) for the tert-butyl ester derivative.

- Purity and Yield: Chromatographic purification typically yields the compound in 79–100% yield depending on the method and scale.

Summary Table of Preparation Conditions and Yields

| Step | Reagents & Catalysts | Solvent System | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Borylation of halide precursor | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 1,4-Dioxane | 80 | Overnight | 93 | Inert atmosphere |

| Suzuki coupling | Pd(PPh3)4, Na2CO3 | Toluene:EtOH:H2O (2:1) | 80 | 4.5 hours | 93 | Argon atmosphere, degassed |

| Microwave-assisted coupling | Pd(dppf)Cl2, K3PO4 | 1,4-Dioxane:H2O | 80 | 30 minutes | 100 | Microwave irradiation |

Research Findings and Considerations

- The use of tert-butyl ester protecting groups provides stability during the coupling reactions and facilitates purification.

- Palladium catalysts with diphosphine ligands (dppf) improve reaction efficiency and selectivity.

- Inert atmosphere and degassing steps are critical to prevent catalyst deactivation.

- Microwave irradiation can significantly reduce reaction times without compromising yield or purity.

- The nitro group on the indole ring is compatible with the cross-coupling conditions, allowing for direct coupling without reduction or protection.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit promising anticancer properties. Specifically, tert-butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine has been evaluated for its potential to inhibit tumor growth. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents .

Neuroprotective Effects

Research has shown that certain indole derivatives possess neuroprotective properties. The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary results indicate that it may help in reducing oxidative stress and inflammation in neuronal cells .

Organic Synthesis

Building Block in Synthesis

tert-Butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine is utilized as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of other complex molecules. For instance, it can be transformed into more complex indole derivatives through electrophilic substitution reactions .

Catalytic Applications

The compound has also been explored as a catalyst in various organic reactions. Its ability to facilitate reactions while maintaining high selectivity makes it an attractive candidate for catalysis in synthetic chemistry .

Data Tables

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuroprotective | Reduces oxidative stress |

| Catalytic | Facilitates organic synthesis reactions |

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized tert-butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine and evaluated its effects on various cancer cell lines. The compound showed significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotection

Another research project focused on the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to neurotoxic agents. The results demonstrated that treatment with tert-butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine significantly reduced cell death and improved cell viability, highlighting its potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and indole ring play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally analogous tert-butyl dihydropyridine carboxylate derivatives, focusing on substituent variations, molecular properties, and functional implications.

Structural Analogues and Substituent Diversity

Key structural analogues include:

*Similarity scores derived from Tanimoto coefficients (0–1 scale) based on structural fingerprints .

Biological Activity

tert-Butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that confer various biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its antibacterial, anticancer, and antifungal properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is C₁₈H₂₂N₂O₃. Its structure includes an indole moiety and a dihydropyridine core, which are known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against several pathogenic bacteria. The compound has shown promising results against Gram-positive bacteria, including Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus).

Minimum Inhibitory Concentration (MIC) Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| MRSA | 1.56 |

| Candida albicans | 7.80 |

The compound exhibited a low MIC against MRSA, indicating strong antibacterial efficacy. Additionally, it demonstrated moderate antifungal activity against Candida albicans with an MIC of 7.80 µg/mL .

Anticancer Properties

The anticancer potential of tert-butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate has been evaluated in various cancer cell lines. Notably, it has shown significant antiproliferative effects against non-small cell lung cancer (A549) and breast cancer (MCF7) cell lines.

Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | <10 |

| MCF7 (Breast Cancer) | <10 |

The IC50 values indicate that the compound is effective at low concentrations, making it a candidate for further development in cancer therapy .

The proposed mechanisms by which tert-butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate exerts its biological effects include:

- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Disruption of Cell Membrane Integrity : The compound can compromise the integrity of microbial membranes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Study : A study reported that the compound inhibited biofilm formation in S. aureus, suggesting its potential as a treatment for biofilm-associated infections .

- Cytotoxicity Assessment : Another research indicated that the compound showed selective toxicity towards rapidly dividing cancer cells compared to normal fibroblasts, highlighting its therapeutic potential in oncology .

- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in bacterial resistance mechanisms, further supporting its use as an antibacterial agent .

Q & A

Q. Methodological Tips :

- Monitor reaction progress via TLC or HPLC to optimize time and yield.

- Use inert atmospheres (N₂/Ar) for Pd-catalyzed steps to prevent catalyst deactivation .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Advanced

Discrepancies in yields often arise from:

- Catalyst purity : Impure Pd catalysts (e.g., <97% purity) reduce coupling efficiency. Validate catalyst quality via ICP-MS .

- Solvent systems : Polar aprotic solvents (DME/H₂O) enhance Suzuki coupling efficiency compared to THF .

- Temperature control : Exothermic nitration steps require precise cooling (0–5°C) to minimize byproducts .

Q. Data Analysis Example :

| Variable | High-Yield Conditions (80–85%) | Low-Yield Conditions (40–50%) | Reference |

|---|---|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | 2 mol% | |

| Nitration Temp | 0–5°C | Room Temp |

What advanced analytical techniques are used to characterize this compound, and how are spectral data interpreted?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc protection (δ ~1.4 ppm for tert-butyl) and indole substitution patterns (aromatic protons at δ 7.0–8.5 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H⁺] = 356.3 g/mol) .

Q. Advanced :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in dihydropyridine and indole regions .

- X-ray Crystallography : Determines stereochemistry of the tetrahydropyridine ring when crystallized from ethyl acetate/hexane .

How can researchers mitigate instability of the nitroindole moiety during storage or reactions?

Advanced

The nitro group is sensitive to light and reducing agents:

- Storage : Store at –20°C under argon in amber vials to prevent photodegradation .

- Reaction Compatibility : Avoid strong reducing agents (e.g., LiAlH₄) in downstream reactions. Use mild conditions (e.g., catalytic hydrogenation with Pd/C at 1 atm H₂) .

Q. Stability Data :

| Condition | Degradation (%) | Time (Days) | Reference |

|---|---|---|---|

| Ambient Light | 25% | 7 | |

| –20°C, Argon | <5% | 30 |

What strategies are recommended for optimizing cross-coupling reactions involving the dihydropyridine core?

Q. Advanced

- Pre-activation of Boronates : Pre-mix boronate esters with Na₂CO₃ in DME/H₂O (3:1) to enhance solubility .

- Microwave-assisted Synthesis : Reduce reaction time from 12h to 1h (e.g., 100°C, 300W) while maintaining yields >80% .

- Workup : Extract with ethyl acetate and wash with brine to remove Pd residues .

How should researchers address discrepancies in biological activity data across studies?

Advanced

Contradictions may stem from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Solubility issues : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity .

Q. Validation Protocol :

Re-test compounds side-by-side under identical assay conditions.

Confirm solubility via dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.